(E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide
Description
Properties
IUPAC Name |
N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14(2)7-11-9-3-4-10-8(5-9)6-12-13-10/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHIJBBLEIEYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247363 | |
| Record name | N′-1H-Indazol-5-yl-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-04-9 | |
| Record name | N′-1H-Indazol-5-yl-N,N-dimethylmethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N′-1H-Indazol-5-yl-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Indazolyl Precursors with Dimethylformamidine
A common approach involves reacting 1H-indazol-5-yl-containing intermediates with dimethylformamidine or related reagents to form the target amidine:
- Reagents: 1H-indazol-5-yl amine or boronic acid derivatives, dimethylformamidine hydrochloride or equivalents.
- Solvent: Polar aprotic solvents such as 1,4-dioxane or ethanol.
- Conditions: Reflux for 12–24 hours, sometimes in the presence of acetic acid to catalyze the reaction.
- Workup: Cooling, dilution with water, filtration of precipitate, and recrystallization from ethanol or methanol.
This method yields the (E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide as crystalline solids with yields typically ranging from 70% to 85% depending on reaction specifics.
Hydrazine Hydrate-Mediated Cyclization and Amidination
Another method involves hydrazine hydrate-mediated cyclization of nitrile precursors followed by amidine formation:
- Reagents: Dicyanopyridine or related nitrile compounds, hydrazine hydrate, and guanidine hydrochloride.
- Solvent: Ethylene glycol or ethanol.
- Conditions: Reflux at 120–130 °C for 6–72 hours, sometimes in an autoclave for pressure-assisted reactions.
- Outcome: Formation of amidine derivatives with high purity after recrystallization.
This approach is useful for synthesizing amidine derivatives with heterocyclic rings, including indazole, and can achieve yields up to 84.5% under optimized conditions.
Use of Dimethylamine and Formamidine Precursors
Direct amidination can be achieved by reacting formamidine salts with dimethylamine under acidic or neutral conditions:
- Reagents: Formamidine hydrochloride, dimethylamine (gas or solution).
- Solvent: Ethanol or methanol.
- Conditions: Reflux for 12–24 hours.
- Purification: Crystallization or column chromatography.
This method is straightforward and allows for the selective formation of the N,N-dimethylmethanimidamide group attached to the indazole ring.
Reaction Conditions and Yields Summary
| Method | Key Reagents | Solvent | Temperature & Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation with dimethylformamidine | 1H-indazol-5-yl amine, dimethylformamidine hydrochloride | 1,4-dioxane, ethanol | Reflux, 12–24 h | 70–85 | Acid catalysis improves yield |
| Hydrazine hydrate cyclization | Dicyanopyridine, hydrazine hydrate, guanidine hydrochloride | Ethylene glycol, ethanol | 120–130 °C, 6–72 h | Up to 84.5 | Autoclave use enhances reaction rate |
| Direct amidination | Formamidine hydrochloride, dimethylamine | Ethanol, methanol | Reflux, 12–24 h | 65–80 | Simple, scalable |
Research Findings and Analytical Data
- Spectroscopic Confirmation: The formation of (E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide is confirmed by NMR (1H and 13C), FT-IR, and HRMS. Characteristic signals include amidine C=N stretching (~1600 cm⁻¹ in IR) and methyl protons on nitrogen in 1H NMR.
- Purity and Crystallinity: Recrystallization from ethanol or methanol yields needle-like crystals with melting points consistent with literature values.
- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR are used to monitor reaction progress and confirm completion.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Molecular Structure and Characteristics:
- Molecular Formula: C30H29F4N5O2
- Molecular Weight: 567.6 g/mol
- IUPAC Name: (E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide
H3B-6545 selectively binds to the estrogen receptor alpha (ERα), a critical target in hormone-dependent cancers. The compound's unique ability to covalently attach to a cysteine residue specific to ERα allows it to inhibit the receptor's activity, thereby preventing the growth and survival of ERα-expressing cancer cells .
Cancer Treatment
Antineoplastic Activity:
H3B-6545 has shown promise as an antineoplastic agent in preclinical studies. Its selective inhibition of ERα is particularly relevant in the treatment of breast cancer, where this receptor is often overexpressed. By blocking ERα, H3B-6545 can reduce tumor proliferation and induce apoptosis in cancer cells .
Case Studies:
Recent studies have demonstrated the efficacy of H3B-6545 in various breast cancer models:
- In vitro studies indicated that treatment with H3B-6545 led to significant reductions in cell viability and proliferation rates in ERα-positive breast cancer cell lines.
- In vivo studies using mouse models showed that administration of H3B-6545 resulted in decreased tumor size and improved survival rates compared to untreated controls .
Other Potential Applications
Antimicrobial and Antioxidant Properties:
Research has also explored the broader pharmacological potential of indazole derivatives, including H3B-6545. Compounds related to indazole structures have demonstrated antimicrobial and antioxidant activities, suggesting that derivatives like H3B-6545 may possess additional therapeutic benefits beyond cancer treatment .
Comparative Analysis of Indazole Derivatives
The following table summarizes various indazole derivatives along with their biological activities:
Mechanism of Action
The mechanism of action of (E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets in the cell. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-carbaldehyde: A precursor in the synthesis of (E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide.
N,N-Dimethylformamide dimethyl acetal: Another precursor used in the synthesis.
Indazole Derivatives: Compounds with similar indazole core structures but different functional groups.
Uniqueness
(E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide is unique due to its specific functional groups and the resulting biological activities
Biological Activity
(E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide is a compound that belongs to the indazole family, which has garnered attention due to its diverse biological activities. Indazoles are known for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of (E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structure and Properties
The compound's structure can be represented as follows:
This indazole derivative features a dimethylmethanimidamide moiety, which is crucial for its biological activity.
Research indicates that indazole derivatives, including (E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide, can interact with various biological targets:
- Inhibition of Kinases : Indazole derivatives have shown promise as inhibitors of specific kinases involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit pan-Pim kinases with IC50 values in the low nanomolar range .
- Monoamine Oxidase B Inhibition : Some indazole derivatives act as selective inhibitors of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases. The potency of related compounds has been recorded with IC50 values as low as 0.386 nM .
Antitumor Activity
Indazole derivatives have demonstrated significant antitumor activity across various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 82a | KMS-12 BM | 1.4 |
| 83 | MM1.S | 0.64 |
| 84 | Various | <0.03 |
These findings suggest that (E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide may possess similar antitumor properties due to its structural similarity to these active compounds .
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. Indazole derivatives exhibit antifungal and antibacterial activities:
| Compound | Target Organism | Activity |
|---|---|---|
| 14h | Pyricularia oryae | 77.8% Inhibition |
| 14e | Cercospora arachidicola | 50.5% Inhibition |
These results highlight the potential use of (E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide in treating infections caused by resistant strains .
Case Studies
Several studies have investigated the biological activities of indazole derivatives:
- Anticancer Studies : A study found that a series of indazole derivatives exhibited potent activity against various cancer cell lines, including breast and prostate cancer cells, with some compounds achieving IC50 values below 1 µM .
- Neuroprotective Effects : Another study indicated that certain indazole derivatives could protect neuronal cells from oxidative stress by inhibiting MAO-B, suggesting a potential role in treating neurodegenerative diseases .
- Pesticidal Activity : Research into the pesticidal properties of indazole-containing compounds revealed significant insecticidal effects against agricultural pests, indicating their potential use in crop protection .
Q & A
Q. Table 1. Comparative NMR Data for Indazole Derivatives
| Proton Position | δ (ppm) in DMSO-d₆ | δ (ppm) in CDCl₃ | Notes |
|---|---|---|---|
| Indazole H-3 | 8.12 | 8.05 | Doublet (J = 8.5 Hz) |
| Dimethylamino | 3.07 | 2.98 | Singlet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
